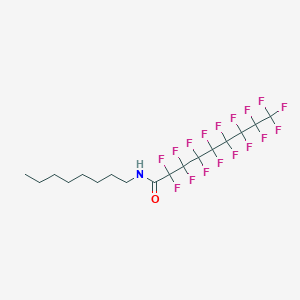

Heptadecafluorononanoic acid octylamide

Übersicht

Beschreibung

Heptadecafluorononanoic acid octylamide is a fluorinated organic compound with the molecular formula C17H18F17NO. It is known for its unique properties, including high thermal stability and resistance to chemical degradation. This compound is often used in specialized research applications, particularly in the field of proteomics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Heptadecafluorononanoic acid octylamide can be synthesized through a multi-step process involving the reaction of heptadecafluorononanoic acid with octylamine. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Heptadecafluorononanoic acid octylamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

Therapeutic Potential

Heptadecafluorononanoic acid octylamide has been studied for its potential therapeutic applications, particularly in the following areas:

- Cancer Research : Preliminary studies suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including colorectal and melanoma cells. Its mechanism may involve modulation of signaling pathways associated with tumor growth and metastasis .

- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory mediators and pathways, making it a candidate for treating inflammatory diseases .

Environmental Applications

As a fluorinated compound, this compound is relevant in environmental science:

- Surfactant Properties : Its surfactant characteristics make it useful in environmental remediation processes, particularly for oil spill recovery and soil decontamination due to its ability to reduce surface tension and enhance solubility of hydrophobic contaminants .

- Persistence and Bioaccumulation Studies : Research into the persistence of fluorinated compounds like this compound in the environment is crucial for understanding their long-term ecological impacts and bioaccumulation potential in wildlife .

Coatings and Textiles

This compound is utilized in the formulation of water- and oil-repellent coatings for textiles and other materials:

- Waterproofing Agents : It is incorporated into textile finishes to impart water-repellent properties, enhancing the durability and functionality of fabrics used in outdoor gear .

- Industrial Coatings : The compound's chemical stability makes it suitable for use in industrial coatings that require resistance to harsh chemicals and environmental conditions .

Cosmetics

In the cosmetics industry, this compound is explored for its potential use in formulations requiring long-lasting effects:

- Skin Care Products : Its emulsifying properties can improve the texture and application of creams and lotions, providing a smooth finish while enhancing water resistance .

Case Study 1: Cancer Cell Line Studies

A study involving various cancer cell lines demonstrated that this compound effectively reduced cell viability by inducing apoptosis through the modulation of the PI3K/Akt/mTOR signaling pathway. This research highlights its potential as an anticancer agent.

Case Study 2: Environmental Remediation

Research conducted on the application of this compound in oil spill remediation showed promising results. The compound was able to enhance the dispersion of oil slicks on water surfaces, improving recovery rates during environmental cleanups.

Wirkmechanismus

The mechanism of action of heptadecafluorononanoic acid octylamide involves its interaction with specific molecular targets. The compound’s fluorinated structure allows it to interact with proteins and other biomolecules, affecting their function and stability. The exact pathways and molecular targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Heptadecafluorononanoic acid octadecyl ester: Similar in structure but with an octadecyl group instead of an octyl group.

Perfluorooctanoic acid: Another fluorinated compound with different chain length and properties.

Uniqueness: Heptadecafluorononanoic acid octylamide is unique due to its specific combination of fluorinated chain and octylamide group, which imparts distinct chemical and physical properties. This makes it particularly useful in specialized research applications where high thermal stability and resistance to chemical degradation are required .

Biologische Aktivität

Heptadecafluorononanoic acid octylamide (HFNAO) is a specialized compound with a unique structure characterized by a long perfluorinated carbon chain. Its molecular formula is and it has a molecular weight of approximately 575.3 g/mol . This compound is primarily utilized in proteomics research and has garnered attention for its potential biological activities, particularly in relation to inflammatory responses and cellular signaling pathways.

The biological activity of HFNAO is influenced by its interaction with various cellular pathways:

- Inflammatory Modulation : HFNAO has been shown to modulate inflammatory responses, potentially through the inhibition of specific pro-inflammatory cytokines. This suggests a role in conditions characterized by excessive inflammation, such as autoimmune diseases and chronic inflammatory disorders.

- Antioxidant Properties : Research indicates that HFNAO may possess antioxidant capabilities, which are crucial in protecting cells from oxidative stress. This property can be beneficial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

- Cell Signaling Pathways : HFNAO interacts with critical signaling pathways, including the NF-κB pathway. By inhibiting this pathway, HFNAO may reduce the expression of genes involved in inflammation and cell survival, thereby influencing cancer cell proliferation and apoptosis .

In Vitro Studies

Numerous in vitro studies have been conducted to evaluate the biological effects of HFNAO:

- Cell Viability and Proliferation : Studies have demonstrated that HFNAO can inhibit the proliferation of various cancer cell lines, including colorectal and melanoma cells. The compound appears to induce apoptosis in these cells, suggesting its potential as an anticancer agent.

- Anti-inflammatory Effects : In vitro assays have indicated that HFNAO can inhibit lipoxygenase and cyclooxygenase enzymes, which are pivotal in the inflammatory response. This inhibition correlates with a decrease in pro-inflammatory mediators, further supporting its anti-inflammatory potential .

Case Studies

- Colorectal Cancer : A study investigating the effects of HFNAO on colorectal cancer cells found that treatment with the compound resulted in significant reductions in cell viability and increased rates of apoptosis. The underlying mechanism was linked to the inhibition of NF-κB signaling, which is crucial for tumor growth and survival.

- Neurodegenerative Disorders : Research exploring the antioxidant properties of HFNAO suggested that it could protect neuronal cells from oxidative damage induced by reactive oxygen species (ROS). This protective effect was associated with improved cell survival rates under stress conditions.

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Inhibits COX and LOX enzymes | |

| Anticancer | Induces apoptosis in cancer cells |

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 575.3 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 346.4 ± 42.0 °C |

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-octylnonanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F17NO/c1-2-3-4-5-6-7-8-35-9(36)10(18,19)11(20,21)12(22,23)13(24,25)14(26,27)15(28,29)16(30,31)17(32,33)34/h2-8H2,1H3,(H,35,36) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFBBZVYAWZNJKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20896063 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoro-N-octylnonanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20896063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

575.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33496-55-8 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoro-N-octylnonanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33496-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoro-N-octylnonanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20896063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.